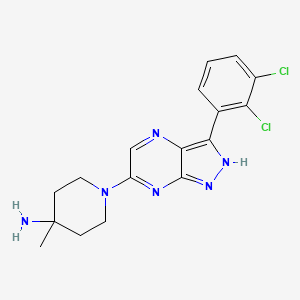

IACS-13909

Description

The exact mass of the compound 1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine is 376.0970000 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality IACS-13909 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IACS-13909 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N6/c1-17(20)5-7-25(8-6-17)12-9-21-15-14(23-24-16(15)22-12)10-3-2-4-11(18)13(10)19/h2-4,9H,5-8,20H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMADCPJVPLUGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=NC3=NNC(=C3N=C2)C4=C(C(=CC=C4)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IACS-13909: A Deep Dive into Allosteric SHP2 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[2] SHP2 acts as a scaffold and an allosteric enzyme, and its aberrant activation is associated with tumorigenesis and resistance to targeted therapies. IACS-13909 is a potent and selective allosteric inhibitor of SHP2 that has demonstrated significant preclinical anti-tumor activity, particularly in overcoming resistance to other targeted agents.[3] This technical guide provides a comprehensive overview of the mechanism of action of IACS-13909, detailed experimental protocols for its characterization, and a summary of its key preclinical data.

Mechanism of Action: Allosteric Inhibition of SHP2

SHP2 exists in an inactive, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[4] Upon binding of phosphotyrosine motifs of upstream signaling partners to the SH2 domains, a conformational change occurs, relieving this auto-inhibition and activating the phosphatase activity.[4]

IACS-13909 is an allosteric inhibitor that binds to a pocket located at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.[5] This binding stabilizes the inactive conformation of SHP2, preventing its activation and subsequent downstream signaling.[5] X-ray crystallography has revealed the precise binding mode of IACS-13909, providing a structural basis for its potent and selective inhibition.[5] By locking SHP2 in its closed, inactive state, IACS-13909 effectively suppresses the MAPK signaling pathway, leading to reduced proliferation of cancer cells driven by RTK activation.[6][1]

Quantitative Data Summary

The following tables summarize the key quantitative data for IACS-13909 from various preclinical studies.

| Biochemical Potency | Value | Reference |

| IC50 (Full-length SHP2) | 15.7 nM | [7][8] |

| Kd (Binding to SHP2) | 32 nM | [7][8] |

| Cellular Activity | Cell Line | GI50 | Reference |

| Anti-proliferative Activity | NCI-H1975 CS | ~1 µM | [7] |

| KYSE-520 | Potent suppression | [7] |

| In Vivo Efficacy | Model | Dosage | Effect | Reference |

| Tumor Growth Inhibition | Mouse Xenograft | 70 mg/kg (daily) | 100% TGI | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of IACS-13909 are provided below.

SHP2 Biochemical Assay (using DiFMUP)

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of IACS-13909.

Materials:

-

Recombinant full-length human SHP2 protein

-

SHP2 activating peptide (e.g., dually phosphorylated peptide from IRS-1)

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

-

Assay Buffer (e.g., 150 mM Bis-Tris, pH 6.0, 0.33% PEG, 1.67 mM DTT)

-

IACS-13909 (or other test compounds)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of SHP2 protein and the activating peptide in the assay buffer.

-

Serially dilute IACS-13909 in DMSO and then in assay buffer to the desired concentrations.

-

Add the diluted IACS-13909 or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the SHP2 protein/activating peptide mixture to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

-

Measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm) at multiple time points to determine the reaction rate.

-

Calculate the percent inhibition for each concentration of IACS-13909 relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.[9]

Clonogenic Assay

This assay assesses the long-term effect of IACS-13909 on the ability of single cancer cells to proliferate and form colonies.

Materials:

-

Cancer cell lines of interest (e.g., NCI-H1975, KYSE-520)

-

Complete cell culture medium

-

IACS-13909

-

6-well plates or petri dishes

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 10% neutral buffered formalin)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Harvest and count the cancer cells, preparing a single-cell suspension.

-

Seed a specific number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of IACS-13909 or vehicle control.

-

Incubate the plates in a cell culture incubator for a period that allows for colony formation (typically 10-14 days), with periodic changes of the drug-containing medium.

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with the fixation solution for 15-30 minutes.

-

Stain the colonies with crystal violet solution for at least 30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.[10][11]

Western Blot Analysis for MAPK Pathway Signaling

This method is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK and MEK, to assess the intracellular activity of IACS-13909.

Materials:

-

Cancer cell lines

-

IACS-13909

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Seed cells and treat with IACS-13909 or vehicle for the desired time.

-

Lyse the cells in lysis buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK).[12][13]

Visualizations

The following diagrams illustrate key concepts related to SHP2 signaling and the experimental workflow for its inhibition.

Caption: SHP2 signaling pathway and the mechanism of IACS-13909 inhibition.

Caption: Workflow for the SHP2 biochemical assay.

Caption: Workflow for the clonogenic assay.

References

- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 5. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research [resources.jax.org]

- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 7. Clonogenic Assay [en.bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clonogenic Assay [bio-protocol.org]

- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Converging Pathways of Resistance: A Technical Guide to the Role of SHP2 in Osimertinib Resistance

For Immediate Release

Shanghai, China – November 7, 2025 – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib presents a significant clinical challenge. This technical guide delves into the pivotal role of Src homology 2 domain-containing phosphatase 2 (SHP2) as a key mediator of osimertinib resistance. Synthesizing current preclinical and clinical data, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, experimental methodologies, and therapeutic strategies centered on the SHP2 signaling nexus.

Executive Summary

Osimertinib has revolutionized the treatment of NSCLC harboring EGFR mutations, including the T790M resistance mutation. However, acquired resistance inevitably develops through various mechanisms, frequently converging on the reactivation of the MAPK and other survival pathways. SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, has emerged as a critical node in these resistance pathways.[1][2][3] Upregulation and activation of SHP2 can bypass EGFR inhibition by osimertinib, leading to sustained downstream signaling and tumor cell survival.[4][5] This guide will explore the multifaceted role of SHP2 in osimertinib resistance, detailing the signaling cascades involved, summarizing key quantitative data from preclinical studies, and providing an overview of relevant experimental protocols. Furthermore, it will highlight the therapeutic potential of combining SHP2 inhibitors with osimertinib as a strategy to overcome resistance.

The Central Role of SHP2 in Cellular Signaling

SHP2 is a crucial transducer of signals from multiple receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS/MAPK cascade.[1][3] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic site of the phosphatase domain.[6] Upon activation of RTKs such as EGFR, SHP2 is recruited to phosphorylated docking proteins like Gab1, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.[7][8] Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream ERK/MAPK pathway, which promotes cell proliferation, survival, and differentiation.[9]

Gain-of-function mutations in PTPN11 are associated with several human cancers, highlighting the oncogenic potential of hyperactive SHP2 signaling.[9][10] In the context of osimertinib resistance, the reactivation of the MAPK pathway is a frequent event, and SHP2 is a key player in this process.

Mechanisms of SHP2-Mediated Osimertinib Resistance

The involvement of SHP2 in osimertinib resistance is multifaceted, encompassing both EGFR-dependent and EGFR-independent mechanisms.

Reactivation of the MAPK Pathway

A primary mechanism of resistance involves the reactivation of the MAPK pathway despite effective EGFR inhibition by osimertinib.[1][3] This can occur through various upstream signals that converge on SHP2. For instance, amplification or activation of other RTKs can recruit and activate SHP2, which then sustains RAS/ERK signaling.[6] SHP2 inhibition has been shown to suppress this reactivated pathway in osimertinib-resistant models.[1][3]

Promotion of Cancer Stemness

Recent studies have indicated that SHP2 plays a role in maintaining cancer stem cell (CSC) populations, which are intrinsically resistant to many therapies.[4][5] One identified mechanism involves a SHP2-mediated positive feedback loop involving the chemokine CXCL8 and its receptors CXCR1/2.[4][5] SHP2 facilitates the secretion of CXCL8, which in turn promotes the stemness and tumorigenicity of lung adenocarcinoma cells.[4][5] This process is mediated through the ERK-AKT-NFκB and GSK3β-β-Catenin signaling pathways.[4][5]

Quantitative Data on SHP2 in Osimertinib Resistance

The following tables summarize key quantitative findings from preclinical studies investigating the role of SHP2 in osimertinib resistance.

| Cell Line | EGFR Mutation | Treatment | IC50 (Osimertinib) | Reference |

| PC9 | Exon 19 Del | Osimertinib | 0.0004861 µM | [11] |

| PC9GR | Exon 19 Del, T790M | Osimertinib | 8.272 µM | [11] |

| H1975 | L858R, T790M | Gefitinib (surrogate for TKI resistance) | Markedly lowered with SHP2 knockdown | [12] |

Table 1: In Vitro Sensitivity to Osimertinib in NSCLC Cell Lines. This table highlights the significant increase in osimertinib resistance in the PC9GR cell line, which overexpresses SHP2 compared to the parental PC9 line.[11] It also shows the impact of SHP2 modulation on TKI sensitivity.

| Model | Treatment | Outcome | Reference |

| H1975 Xenograft | SHP2 inhibitor (II-B08) | Marked anti-tumor activity | [2] |

| Osimertinib-resistant GEMM (EgfrT790M,L858R,C797S) | SHP2 inhibitor (SHP099) + CXCR1/2 inhibitor (SX682) | Prolonged overall survival | [13] |

| EGFR-mutant osimertinib-resistant NSCLC models | SHP2 inhibitor (IACS-13909) ± Osimertinib | Potent tumor cell proliferation suppression and in vivo tumor regression | [1] |

Table 2: In Vivo Efficacy of SHP2 Inhibition in Osimertinib-Resistant Models. This table summarizes the anti-tumor effects of SHP2 inhibitors, alone or in combination, in animal models of osimertinib-resistant NSCLC.

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the role of SHP2 in osimertinib resistance.

Cell Proliferation and Viability Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of osimertinib and/or SHP2 inhibitors on NSCLC cell lines.

-

Protocol:

-

Seed NSCLC cells (e.g., PC9, PC9GR, H1975) in 96-well plates at a predetermined density.

-

After 24 hours, treat the cells with a serial dilution of the test compound(s).

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a colorimetric assay such as MTT or XTT, or a fluorescence-based assay.

-

Measure absorbance or fluorescence and calculate the IC50 values using appropriate software.[11]

-

Immunoblotting (Western Blotting)

-

Objective: To detect the expression and phosphorylation status of proteins in the SHP2 signaling pathway.

-

Protocol:

-

Lyse treated or untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., SHP2, p-ERK, ERK, p-AKT, AKT, EGFR).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors alone or in combination with osimertinib in a living organism.

-

Protocol:

-

Implant human NSCLC cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment groups (e.g., vehicle, osimertinib, SHP2 inhibitor, combination).

-

Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).[2]

-

RNA Sequencing (RNA-Seq)

-

Objective: To identify differentially expressed genes and pathways affected by SHP2 modulation.

-

Protocol:

-

Isolate total RNA from cells with modified SHP2 expression (e.g., SHP2 knockdown or overexpression).

-

Assess RNA quality and quantity.

-

Prepare sequencing libraries from the RNA samples.

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome and quantify gene expression.

-

Perform differential expression analysis and pathway enrichment analysis to identify key biological processes regulated by SHP2.[4][5]

-

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: SHP2 Signaling in the Context of Osimertinib Resistance. This diagram illustrates how SHP2 activation downstream of RTKs can bypass EGFR inhibition by osimertinib to reactivate the MAPK pathway.

Figure 2: SHP2-Mediated CXCL8-CXCR1/2 Feedback Loop. This diagram depicts the mechanism by which SHP2 promotes cancer stemness through a positive feedback loop involving CXCL8.

Figure 3: General Experimental Workflow. This diagram outlines the typical experimental approach for investigating the role of SHP2 in osimertinib resistance.

Therapeutic Implications and Future Directions

The compelling preclinical evidence for the role of SHP2 in osimertinib resistance has paved the way for clinical investigation of SHP2 inhibitors.[14] The combination of SHP2 inhibitors with osimertinib represents a promising strategy to overcome or delay the onset of resistance in patients with EGFR-mutant NSCLC. Several clinical trials are currently underway to evaluate the safety and efficacy of this combination therapy.[14][15][16]

Future research should focus on identifying biomarkers that can predict which patients are most likely to benefit from this combination therapy. A deeper understanding of the diverse mechanisms of SHP2 activation in the context of osimertinib resistance will also be crucial for the development of next-generation therapeutic strategies.

Conclusion

SHP2 has been firmly established as a key driver of resistance to osimertinib in EGFR-mutant NSCLC. Its central role in mediating the reactivation of the MAPK pathway and promoting cancer stemness makes it an attractive therapeutic target. The data summarized in this technical guide underscore the strong rationale for the clinical development of SHP2 inhibitors in combination with osimertinib. This approach holds the potential to significantly improve outcomes for patients who would otherwise develop resistance to this life-extending therapy.

References

- 1. Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting SHP2 for EGFR Inhibitor Resistant Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SHP2 inhibition enhances the anticancer effect of Osimertinib in EGFR T790M mutant lung adenocarcinoma by blocking CXCL8 loop mediated stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SHP2 inhibition enhances the anticancer effect of Osimertinib in EGFR T790M mutant lung adenocarcinoma by blocking CXCL8 loop mediated stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. oncotarget.com [oncotarget.com]

- 8. Inhibition of Shp2 suppresses mutant EGFR-induced lung tumors in transgenic mouse model of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Shp2 regulates migratory behavior and response to EGFR-TKIs through ERK1/2 pathway activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. LianBio Announces First Patient Treated in Phase 1 Trial of SHP2 Inhibitor BBP-398 in Combination with Osimertinib in Patients with Non-Small Cell Lung Cancer with EGFR Mutations - BioSpace [biospace.com]

- 15. Facebook [cancer.gov]

- 16. Facebook [cancer.gov]

Preclinical Profile of IACS-13909: A Potent and Selective Allosteric SHP2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-13909 is a novel, potent, and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2). Preclinical studies have demonstrated its significant anti-tumor activity across a range of cancer models driven by receptor tyrosine kinase (RTK) signaling. By targeting SHP2, a critical node in the RAS/MAPK signaling pathway, IACS-13909 effectively suppresses tumor cell proliferation and induces tumor regression in vivo. This technical guide provides a comprehensive overview of the preclinical data for IACS-13909, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

IACS-13909 is an allosteric inhibitor of SHP2, meaning it binds to a site on the enzyme distinct from the active site.[1] This binding event locks SHP2 in an inactive conformation, preventing it from dephosphorylating its target proteins and thereby inhibiting downstream signaling through the MAPK pathway.[2][3] This mechanism is crucial for its efficacy in cancers that have developed resistance to upstream inhibitors, such as EGFR inhibitors, through the activation of alternative RTKs.[4][5]

dot

Caption: IACS-13909 inhibits the SHP2-mediated activation of the MAPK signaling pathway.

In Vitro Efficacy

Enzymatic Activity

IACS-13909 demonstrates potent and selective inhibition of the full-length human SHP2 protein.[1] In contrast, it does not inhibit the isolated SHP2 phosphatase domain, confirming its allosteric mechanism of action.[1]

| Parameter | Value | Reference |

| IC50 (full-length SHP2) | ~15.7 nM | [1][6] |

| Kd (binding to SHP2) | ~32 nM | [7] |

| Selectivity | Highly selective for SHP2 over a panel of 22 other phosphatases | [8] |

Cellular Activity

IACS-13909 effectively suppresses the proliferation of various cancer cell lines harboring mutations that activate RTK signaling.

| Cell Line | Cancer Type | GI50 | Reference |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | ~1 µM | [9] |

| NCI-H1975 CS | Non-Small Cell Lung Cancer (Osimertinib-resistant) | ~1 µM | [9] |

In Vivo Efficacy

Subcutaneous Xenograft Models

In a KYSE-520 esophageal squamous cell carcinoma xenograft model, oral administration of IACS-13909 resulted in significant tumor growth inhibition.[7][8]

| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Mice with KYSE-520 xenografts | IACS-13909 (70 mg/kg) | Oral, once daily for 21 days | 100% | [7][8] |

Orthotopic Leukemia Model

IACS-13909 demonstrated anti-tumor efficacy in an orthotopic mouse model of leukemia using the FLT3-ITD positive MV-4-11 cell line.[2]

Pharmacokinetics

Pharmacokinetic studies of IACS-13909 have been conducted in multiple species, demonstrating favorable properties for oral administration.[2]

| Species | Bioavailability (%F) | Clearance (Cl) | Half-life (t1/2) | Reference |

| Mice | >70% | Low | ≥7 hours | [2] |

| Rats | >70% | Low | ≥7 hours | [2] |

| Dogs | >70% | Low | ≥7 hours | [2] |

Experimental Protocols

In Vitro SHP2 Enzymatic Assay

This assay measures the ability of IACS-13909 to inhibit the phosphatase activity of purified, full-length, recombinant human SHP2.

-

Reagents: Purified full-length human SHP2, bistyrosylphosphorylated peptide substrate, assay buffer, IACS-13909.

-

Procedure:

-

IACS-13909 is serially diluted to various concentrations.

-

The compound dilutions are incubated with the SHP2 enzyme.

-

The reaction is initiated by the addition of the peptide substrate.

-

Phosphatase activity is measured by detecting the product of the dephosphorylation reaction.

-

IC50 values are calculated from the dose-response curves.[1]

-

dot

References

- 1. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clonogenic Assay [bio-protocol.org]

- 3. Clonogenic Assay [en.bio-protocol.org]

- 4. Development of a murine orthotopic model of leukemia: evaluation of TP53 gene therapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orcid.org [orcid.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. IACS-13909 is a Selective and Orally Active SHP2 Inhibitor | MedChemExpress [medchemexpress.eu]

- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Clonogenic assay - Wikipedia [en.wikipedia.org]

Structural Basis of IACS-13909 Binding to SHP2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[] IACS-13909 is a potent and selective allosteric inhibitor of SHP2 that has demonstrated significant anti-tumor activity, particularly in overcoming resistance to targeted therapies.[1][3][5] This technical guide provides an in-depth analysis of the structural basis of IACS-13909's interaction with SHP2, detailing the binding mechanism, relevant quantitative data, and the experimental protocols used for its characterization.

Introduction to SHP2 and Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a crucial transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS/MAPK cascade.[6] The protein consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain blocks the active site of the PTP domain, maintaining an auto-inhibited conformation.[7][8] Activation of SHP2 occurs upon binding of the SH2 domains to phosphorylated tyrosine residues on upstream signaling partners, leading to a conformational change that relieves this auto-inhibition and allows for substrate dephosphorylation.

Allosteric inhibitors of SHP2, such as IACS-13909, function by binding to a site distinct from the catalytic pocket.[2][9] This binding event stabilizes the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state and preventing its participation in signaling cascades.[7][8] This mechanism offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.[]

IACS-13909: A Potent and Selective Allosteric Inhibitor

IACS-13909 was identified as a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[5][10] It effectively suppresses signaling through the MAPK pathway and has shown efficacy in preclinical models of cancers driven by a broad spectrum of RTKs.[1][9] A key finding is its ability to overcome both EGFR-dependent and EGFR-independent mechanisms of resistance to osimertinib in non-small cell lung cancer (NSCLC).[1][3][11]

Quantitative Binding and Activity Data

The potency and binding affinity of IACS-13909 for SHP2 have been characterized through various biochemical and biophysical assays.

| Parameter | Value | Method | Reference |

| IC50 | ~15.7 nM | In vitro enzymatic assay with full-length human SHP2 | [1][3][5] |

| Kd | ~32 nM | Isothermal Titration Calorimetry (ITC) | [1][3][5] |

| PDB ID | 6WU8 | X-ray Crystallography | [1][12] |

| Resolution | 2.40 Å | X-ray Crystallography | [12] |

Structural Basis of IACS-13909 Binding

The co-crystal structure of IACS-13909 in complex with human SHP2 (PDB: 6WU8) reveals the precise molecular interactions that underpin its allosteric inhibition.[1][12] IACS-13909 binds to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[13] This binding stabilizes the closed, auto-inhibited conformation of SHP2, preventing the N-SH2 domain from disengaging from the PTP domain and thus keeping the enzyme in an inactive state.

The key interactions involve residues from all three domains, creating a "molecular glue" that locks the protein's conformation. The high selectivity of IACS-13909 for SHP2 over other phosphatases, such as the highly homologous SHP1, is attributed to specific amino acid differences within this allosteric binding pocket.[10][13] For instance, the presence of Proline 491 in SHP2 is a critical determinant for inhibitor binding, a residue that is not conserved in SHP1.[1]

Signaling Pathway and Mechanism of Action

The binding of IACS-13909 to SHP2 has direct consequences on downstream signaling. By locking SHP2 in its inactive state, IACS-13909 prevents the dephosphorylation of its substrates, which in turn inhibits the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.

Caption: SHP2 signaling pathway and the inhibitory action of IACS-13909.

Experimental Protocols

X-ray Crystallography

To determine the co-crystal structure of IACS-13909 and SHP2, the following general protocol is employed:

-

Protein Expression and Purification: Full-length human SHP2 is expressed in an E. coli expression system and purified to homogeneity using standard chromatographic techniques.

-

Co-crystallization: The purified SHP2 protein is incubated with a molar excess of IACS-13909. Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) at various temperatures.

-

Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of SHP2 as a search model. The model is then refined against the collected diffraction data, and the inhibitor is built into the electron density map.

Caption: Experimental workflow for determining the SHP2-IACS-13909 co-crystal structure.

In Vitro Enzymatic Assay

The inhibitory activity of IACS-13909 on SHP2 phosphatase activity is determined using a biochemical assay:

-

Reagents: Purified full-length recombinant human SHP2, a phosphopeptide substrate (e.g., a bis-tyrosyl-phosphorylated peptide), and a detection reagent (e.g., malachite green for phosphate detection).

-

Assay Procedure:

-

SHP2 enzyme is pre-incubated with varying concentrations of IACS-13909.

-

The phosphatase reaction is initiated by the addition of the phosphopeptide substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of free phosphate generated is quantified using the detection reagent.

-

-

Data Analysis: The concentration of IACS-13909 that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd) of IACS-13909 to SHP2:

-

Sample Preparation: Purified SHP2 protein is placed in the sample cell of the calorimeter, and a concentrated solution of IACS-13909 is loaded into the injection syringe. Both are in the same buffer.

-

Titration: A series of small injections of IACS-13909 into the SHP2 solution is performed.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Logical Relationship of Allosteric Inhibition

The allosteric inhibition of SHP2 by IACS-13909 can be understood through a logical relationship diagram.

References

- 1. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. navirepharma.com [navirepharma.com]

IACS-13909: A Deep Dive into its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-13909 is a potent, selective, and orally active allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3] SHP2 is a critical phosphatase that plays a key role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), and is essential for the full activation of the MAPK pathway.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of IACS-13909, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

IACS-13909 functions as an allosteric inhibitor of SHP2, binding to a pocket at the interface between the SH2 domains and the phosphatase domain.[7] This binding stabilizes SHP2 in an inactive conformation, thereby preventing its function in downstream signaling. A key consequence of SHP2 inhibition by IACS-13909 is the suppression of the MAPK signaling pathway.[1][2][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for IACS-13909 based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

| IC50 | 15.7 nM | Concentration for 50% inhibition of purified full-length, recombinant human SHP2 protein.[1][8][9] |

| Kd | 32 nM | Binding affinity to SHP2.[1][8] |

| Selectivity | Highly selective for SHP2 | When tested at 10 μM, IACS-13909 showed significant inhibition of SHP2 only, against a panel of 22 other phosphatases.[8][10] |

Table 2: In Vitro Cellular Activity

| Cell Line | Treatment Concentration | Effect |

| Wild-type SHP2 and KYSE-520 cells | 10 nM - 10 μM (14 days) | Potent suppression of proliferation.[1] |

| Wild-type SHP2 and KYSE-520 cells | 1-5 μM (2 hours) | Potent suppression of pERK and pMEK levels.[1] |

| NCI-H1975 CS cells | ~1 μM (GI50) | Potent dose-dependent suppression of proliferation.[1] |

| NCI-H1975 CS cells | 0.041-3.3 μM | Dose-dependent suppression of pERK.[1] |

Table 3: In Vivo Antitumor Efficacy

| Animal Model | Dosage | Treatment Duration | Outcome |

| Mice with KYSE-520 tumor xenografts | 70 mg/kg, oral, daily | 21 days | 100% tumor growth inhibition (TGI).[1][8][9] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the role of IACS-13909, the following diagrams illustrate its mechanism within the cellular signaling cascade and a typical experimental workflow.

Caption: IACS-13909 inhibits SHP2, blocking the MAPK signaling pathway.

Caption: Workflow for an in vitro cell proliferation assay with IACS-13909.

Caption: Logical flow of IACS-13909's impact on tumor growth.

Detailed Experimental Protocols

In Vitro Enzymatic Assay

To determine the IC50 of IACS-13909, a biochemical assay was performed using purified full-length, recombinant human SHP2 protein. The assay was conducted in the presence of a bistyrosylphosphorylated peptide substrate.[11] IACS-13909 was tested at various concentrations, and the phosphatase activity of SHP2 was measured. The IC50 value was calculated from 59 independent tests.[11] Notably, IACS-13909 did not inhibit the truncated phosphatase domain of SHP2 at concentrations up to 50,000 nmol/L, confirming its allosteric mechanism of action.[9]

Cell-Based Proliferation and Signaling Assays

For in vitro cell proliferation assays, tumor cell lines such as KYSE-520 were seeded in 384-well plates.[2] The following day, cells were treated with serially diluted IACS-13909 or DMSO as a control and incubated for a specified period (e.g., 2 hours or 14 days) at 37°C in a 5% CO2 environment.[1][2] Cell proliferation was then assessed. To analyze the impact on MAPK signaling, cells were treated with IACS-13909 for a shorter duration (e.g., 2 hours), followed by lysis and analysis of pERK and pMEK levels via methods such as Western blotting.[1]

In Vivo Tumor Xenograft Studies

In vivo efficacy was evaluated using mouse models with established subcutaneous tumors. For example, KYSE-520 cells were implanted in mice.[9] Once tumors reached a specified size, mice were treated with IACS-13909 administered orally, typically at a dose of 70 mg/kg once daily.[1][8][9] Tumor growth was monitored over the treatment period (e.g., 21 days), and tumor growth inhibition (TGI) was calculated. Animal body weight was also monitored to assess treatment tolerability.[8][9]

Overcoming Therapeutic Resistance

A significant aspect of the preclinical research on IACS-13909 has focused on its ability to overcome resistance to targeted therapies, particularly the EGFR inhibitor osimertinib in non-small cell lung cancer (NSCLC).[3][4][5] Osimertinib resistance can arise from both EGFR-dependent and EGFR-independent mechanisms.[3][12] IACS-13909 has demonstrated the ability to suppress tumor cell proliferation and induce tumor regression in osimertinib-resistant NSCLC models, both as a single agent and in combination with osimertinib.[4][5][12] This suggests that targeting SHP2 could be a viable strategy to overcome acquired resistance to EGFR inhibitors.[4][12]

Conclusion

IACS-13909 is a potent and selective allosteric SHP2 inhibitor with significant preclinical antitumor activity. Its ability to suppress the MAPK signaling pathway makes it a promising therapeutic agent for cancers driven by a broad range of RTKs.[6][7] Furthermore, its efficacy in overcoming resistance to established targeted therapies highlights its potential to address significant unmet needs in oncology.[3][4] The data presented in this guide underscore the strong scientific rationale for the continued investigation of IACS-13909 in clinical settings. Navire Pharma, an affiliate of BridgeBio Pharma, in collaboration with MD Anderson, has been advancing the clinical development of SHP2 inhibitors based on these promising preclinical findings.[3][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. New study from MD Anderson and BridgeBio’s Navire Pharma shows SHP2 inhibition overcomes multiple therapeutic-resistance mechanisms in lung cancer | MD Anderson Cancer Center [mdanderson.org]

- 4. [PDF] Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib | Semantic Scholar [semanticscholar.org]

- 5. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. navirepharma.com [navirepharma.com]

- 8. IACS-13909 is a Selective and Orally Active SHP2 Inhibitor | MedChemExpress [medchemexpress.eu]

- 9. aacrjournals.org [aacrjournals.org]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. researchgate.net [researchgate.net]

- 12. Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IACS-13909 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-13909 is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3][4][5][6][7][8] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling downstream of multiple receptor tyrosine kinases (RTKs), primarily through the RAS-MAPK pathway.[1][2][3][4][5][6][8] By inhibiting SHP2, IACS-13909 effectively suppresses this signaling cascade, leading to the inhibition of tumor cell proliferation and, in some cases, tumor regression.[1][5][9] These application notes provide a comprehensive guide for the utilization of IACS-13909 in various mouse xenograft models based on preclinical findings.

Mechanism of Action

IACS-13909 functions as an allosteric inhibitor of SHP2.[1][2][3][6][7] This means it binds to a site on the SHP2 protein distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This inhibition prevents the dephosphorylation of its target proteins, thereby attenuating the signal transduction from activated RTKs to the downstream MAPK pathway.[1][2][3][4][6] This mechanism makes IACS-13909 a promising therapeutic agent for cancers driven by aberrant RTK signaling.[1][3][4]

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by IACS-13909.

Caption: IACS-13909 inhibits the SHP2-mediated activation of the MAPK pathway.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of IACS-13909 in various mouse xenograft models.

Table 1: In Vivo Efficacy of IACS-13909 in Subcutaneous Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | IACS-13909 Dose | Dosing Schedule | Formulation | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| KYSE-520 | Esophageal Cancer | Not Specified | 70 mg/kg | Once per day (QD), orally | 0.5% methylcellulose | 100% TGI after 21 days | [1][3][4][10][11] |

| NCI-H1975 (Parental) | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | 70 mg/kg | Once per day (QD), orally | 0.5% methylcellulose | Robust anti-tumor efficacy, tumor regression | [1][10] |

| NCI-H1975 CS (Osimertinib-Resistant) | NSCLC | Not Specified | 70 mg/kg | Once per day (QD), orally | 0.5% methylcellulose | Robust anti-tumor efficacy, tumor regression | [1][10] |

| HCC827 (Osimertinib-Sensitive) | NSCLC | Not Specified | 70 mg/kg | Once per day (QD), orally | 0.5% methylcellulose | Potent tumor growth suppression (stasis) | [1] |

| HCC827-ER1 (Osimertinib-Resistant) | NSCLC | Not Specified | 70 or 80 mg/kg | Once per day (QD), orally | 0.5% methylcellulose | Tumor regression when combined with osimertinib | [1][10] |

Table 2: In Vivo Efficacy of IACS-13909 in an Orthotopic Xenograft Model

| Cell Line | Cancer Type | Mouse Strain | IACS-13909 Dose | Dosing Schedule | Formulation | Outcome | Reference |

| MV-4-11 | Acute Myeloid Leukemia (AML) | Not Specified | 75 mg/kg | Once per day (QD), orally | Not Specified | Nearly 100% TGI and extended overall survival | [10] |

Table 3: Pharmacokinetic Parameters of IACS-13909 in Mice

| Parameter | Value |

| Bioavailability (%F) | >70% |

| Clearance (Cl) | Low |

| Half-life (t½) | ≥7 hours |

| Maximally Tolerated Dose (MTD) | Approx. 70 mg/kg QD |

Experimental Protocols

The following are detailed protocols for the use of IACS-13909 in mouse xenograft models, synthesized from the available literature.

Protocol 1: Subcutaneous Xenograft Model Establishment and Treatment

1. Cell Culture and Preparation:

- Culture cancer cell lines (e.g., KYSE-520, NCI-H1975) in appropriate media and conditions as per standard cell culture protocols.

- Harvest cells during the logarithmic growth phase.

- Resuspend the cells in a suitable medium, such as a 1:1 mixture of media and Matrigel, at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).

2. Tumor Implantation:

- Use immunodeficient mice (e.g., nude or NSG mice).

- Subcutaneously inject the cell suspension into the flank of each mouse.

- Monitor the mice for tumor growth.

3. IACS-13909 Formulation and Administration:

- Prepare a suspension of IACS-13909 in a vehicle of 0.5% methylcellulose in water.[1][10][11]

- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- Administer IACS-13909 orally via gavage at the desired dose (e.g., 70 mg/kg) once daily.[1][4][10][11] The dosing volume is typically 10 mL/kg.[1]

- Administer the vehicle (0.5% methylcellulose) to the control group.

4. Monitoring and Endpoint Analysis:

- Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length × Width²)/2.[1]

- Monitor the body weight of the mice as an indicator of toxicity.[1][10][11]

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Protocol 2: Orthotopic Xenograft Model for Leukemia

1. Cell Preparation:

- Use a leukemia cell line such as MV-4-11, which can be engineered to express a reporter like luciferase for in vivo imaging.

- Prepare a single-cell suspension in a sterile, injectable solution (e.g., PBS).

2. Cell Implantation:

- Inject the leukemia cells intravenously (e.g., via the tail vein) into immunodeficient mice.

3. Treatment and Monitoring:

- Monitor tumor burden systemically using bioluminescence imaging.

- Once a detectable tumor burden is established, randomize mice into treatment and control groups.

- Administer IACS-13909 orally as described in Protocol 1.

- Continue to monitor tumor growth via imaging and track overall survival of the mice.[11]

Protocol 3: Combination Therapy with Osimertinib

1. Study Design:

- Establish xenografts as described in Protocol 1 using a relevant cell line (e.g., HCC827 or osimertinib-resistant models).

- Create treatment groups for vehicle, IACS-13909 alone, osimertinib alone, and the combination of IACS-13909 and osimertinib.

2. Drug Formulation and Administration:

- Formulate IACS-13909 in 0.5% methylcellulose.

- Formulate osimertinib in a suitable vehicle, such as 0.5% hydroxypropyl methylcellulose (HPMC).[1]

- Administer the drugs orally. To avoid potential drug-drug interactions during absorption, it is recommended to space the administration of the two drugs (e.g., IACS-13909 in the morning and osimertinib in the afternoon, with a 6-hour interval).[1]

3. Monitoring:

- Monitor tumor volume and mouse body weight as described in Protocol 1.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for a subcutaneous xenograft study with IACS-13909.

Caption: General workflow for a subcutaneous mouse xenograft study using IACS-13909.

References

- 1. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. New study from MD Anderson and BridgeBio’s Navire Pharma shows SHP2 inhibition overcomes multiple therapeutic-resistance mechanisms in lung cancer | MD Anderson Cancer Center [mdanderson.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for IACS-13909 in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of IACS-13909, a potent and selective allosteric inhibitor of SHP2, in various preclinical animal models. The protocols detailed below are based on published research and are intended to guide the design and execution of in vivo studies.

Mechanism of Action

IACS-13909 is a specific and potent allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3][4] SHP2 is a critical phosphatase that mediates signaling downstream of multiple receptor tyrosine kinases (RTKs) and is necessary for the full activation of the MAPK pathway.[2][4] By inhibiting SHP2, IACS-13909 effectively suppresses signaling through the MAPK pathway, leading to the inhibition of tumor cell proliferation.[1][2][3][4] This mechanism of action makes it a promising therapeutic agent for cancers driven by a wide spectrum of activated RTKs.[2][4]

Pharmacokinetic Profile

IACS-13909 has demonstrated favorable pharmacokinetic properties across multiple species, including mice, rats, and dogs, making it suitable for once-daily oral administration.[2] Key pharmacokinetic parameters are summarized below.

| Species | Bioavailability (%F) | Clearance (Cl) | Half-life (t½) |

| Mouse | >70% | Low | ≥7 hours |

| Rat | >70% | Low | ≥7 hours |

| Dog | >70% | Low | ≥7 hours |

Table 1: Pharmacokinetic Parameters of IACS-13909 in Animals [2]

Dosing and Administration in Rodent Models

The following table summarizes the dosing regimens for IACS-13909 used in various mouse models of cancer. The primary route of administration is oral gavage.

| Animal Model | Tumor Type | Dose | Formulation | Dosing Schedule | Key Findings |

| NSG Mice | Esophageal Squamous Carcinoma (KYSE-520 Xenograft) | 70 mg/kg | 0.5% Methylcellulose | Once daily (QD) for 21 days | 100% tumor growth inhibition (TGI); well-tolerated.[2][3][5] |

| NSG Mice | Esophageal Squamous Carcinoma (KYSE-520 Xenograft) | 100 mg/kg | 0.5% Methylcellulose | Once daily (QD) | Not well-tolerated.[2] |

| NSG Mice | Non-Small Cell Lung Cancer (HCC827 Xenograft) | 70 mg/kg | 0.5% Methylcellulose | Once daily (QD) | Potent tumor growth suppression.[2] |

| NSG Mice | Non-Small Cell Lung Cancer (HCC827-ER1 Xenograft) | 70 or 80 mg/kg | 0.5% Methylcellulose | Once daily (QD) | Potent tumor growth suppression.[2] |

| NSG Mice | Acute Myeloid Leukemia (MV-4-11 Orthotopic) | Not specified | Not specified | Not specified | Dose-dependent anti-tumor efficacy.[2] |

Table 2: IACS-13909 Dosing in Mouse Models

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model

This protocol outlines the procedure for establishing and treating subcutaneous tumor xenografts in mice.

Materials:

-

IACS-13909

-

Vehicle: 0.5% methylcellulose in sterile water

-

Tumor cells (e.g., KYSE-520, HCC827)

-

Matrigel (Corning)

-

Immunocompromised mice (e.g., NSG or CD-1 nude)

-

Calipers

-

Oral gavage needles

Procedure:

-

Cell Preparation: Culture tumor cells to the desired confluence. On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to the desired concentration (e.g., 3 million cells/100 µL for KYSE-520).[2]

-

Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Once tumors have reached the desired size, randomize the mice into treatment and vehicle control groups.

-

Formulation Preparation: Prepare a suspension of IACS-13909 in 0.5% methylcellulose.

-

Administration: Administer IACS-13909 or vehicle control orally via gavage at the specified dose and schedule (e.g., 70 mg/kg, once daily).[2] The dosing volume is typically 10 mL/kg.[2]

-

Monitoring:

-

Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Combination Therapy Studies

This protocol describes the administration of IACS-13909 in combination with another therapeutic agent, such as osimertinib.

Procedure:

-

Follow steps 1-5 from Protocol 1.

-

Administration:

-

Continue with monitoring and endpoint analysis as described in Protocol 1.

Protocol 3: Orthotopic Leukemia Model

This protocol is for establishing and treating a systemic leukemia model.

Materials:

-

Luciferase-expressing leukemia cells (e.g., MV-4-11-Luc)

-

Immunocompromised mice (e.g., NSG)

-

Bioluminescence imaging system

Procedure:

-

Cell Preparation: Prepare a suspension of luciferase-expressing leukemia cells in sterile PBS (e.g., 2 million cells/250 µL).[2]

-

Implantation: Inject the cell suspension into the tail vein of each mouse.[2]

-

Tumor Establishment: Monitor the systemic growth of the tumor using bioluminescence imaging.

-

Randomization: Once a sufficient tumor burden is established, randomize the mice into treatment and control groups based on their luminescence levels.[2]

-

Administration: Administer IACS-13909 at the desired dose and schedule.

-

Monitoring:

-

Monitor tumor burden regularly using bioluminescence imaging.

-

Monitor the animals for signs of morbidity and survival.[2]

-

-

Endpoint: The study endpoint is typically determined by survival or when animals reach a moribund state.

Important Considerations

-

Tolerability: While 70 mg/kg QD of IACS-13909 was well-tolerated in mice, higher doses may lead to toxicity.[2] It is crucial to monitor animal well-being, including body weight, throughout the study.

-

Formulation: IACS-13909 has been formulated in 0.5% methylcellulose for oral administration.[2] Ensure the formulation is homogenous and stable.

-

Animal Models: The choice of animal model should be appropriate for the scientific question being addressed. The models listed above have been successfully used to evaluate the efficacy of IACS-13909.

-

Regulatory Compliance: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for pERK Analysis Following IACS-13909 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for analyzing the phosphorylation of Extracellular Signal-Regulated Kinase (pERK) in response to treatment with IACS-13909, a potent and selective allosteric inhibitor of SHP2.[1][2][3] The inhibition of SHP2 by IACS-13909 has been shown to suppress signaling through the MAPK pathway, making the analysis of pERK a critical readout for the compound's activity.[1][2][4]

Signaling Pathway of IACS-13909 and ERK

IACS-13909 is an allosteric inhibitor of SHP2, a protein tyrosine phosphatase that plays a crucial role in the MAPK/ERK signaling cascade.[1][2][3] SHP2 is activated by receptor tyrosine kinases (RTKs) and is necessary for the full activation of RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and finally ERK.[2] By inhibiting SHP2, IACS-13909 effectively blocks this downstream signaling, leading to a reduction in the levels of phosphorylated ERK (pERK).[1]

Experimental Workflow for pERK Analysis

The following diagram outlines the key steps for performing a Western blot analysis to determine pERK levels after treating cells with IACS-13909.

Quantitative Data Summary

The following table summarizes key quantitative parameters for IACS-13909.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (SHP2 enzymatic assay) | ~15.7 nM | Purified full-length human SHP2 | [1] |

| GI50 (in vitro proliferation) | ≤ 1 µM | In a panel of 283 cancer cell lines | [1] |

| Treatment Time for pERK analysis | 2 hours | KYSE-520 cells | [1] |

Detailed Experimental Protocol: Western Blot for pERK Analysis

This protocol is designed for the analysis of pERK (Thr202/Tyr204) and total ERK levels in cell lysates following treatment with IACS-13909.

1. Cell Culture and Treatment:

-

Seed the desired cancer cell line (e.g., KYSE-520) in appropriate culture dishes and grow to 70-80% confluency.

-

Prepare a stock solution of IACS-13909 in a suitable solvent (e.g., DMSO).

-

Treat the cells with varying concentrations of IACS-13909 or a vehicle control (e.g., DMSO) for a predetermined time. A 2-hour treatment period has been shown to be effective for pERK analysis.[1]

2. Sample Preparation (Cell Lysis):

-

After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

4. SDS-PAGE:

-

Prepare protein samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 10% or 12%).

-

Include a pre-stained protein ladder to monitor protein migration.

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.

6. Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation:

-

Dilute the primary antibodies against pERK (e.g., anti-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) and total ERK (e.g., anti-p44/42 MAPK (Erk1/2)) in blocking buffer according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in blocking buffer for 1 hour at room temperature.

-

-

Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

7. Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the pERK signal to the total ERK signal for each sample to account for any variations in protein loading. Further normalization to a housekeeping protein (e.g., β-actin or GAPDH) can also be performed.

-

Calculate the fold change in pERK levels in IACS-13909-treated samples relative to the vehicle-treated control.

References

Crystallographic Protocol for IACS-13909 with SHP2: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the co-crystallization of the allosteric inhibitor IACS-13909 with the Src homology 2 domain-containing phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology. Understanding the structural basis of its inhibition by small molecules like IACS-13909 is paramount for structure-based drug design and the development of novel therapeutics. This protocol outlines the necessary steps for protein purification, co-crystallization, and X-ray diffraction data collection to obtain a high-resolution crystal structure of the SHP2:IACS-13909 complex.

Quantitative Data Summary

The interaction between IACS-13909 and SHP2 has been characterized biochemically and structurally. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Reference |

| IC₅₀ (Full-length SHP2) | ~15.7 nM | [1][2][3] |

| Binding Affinity (Kd) | ~32 nM | [1][2][3] |

| Crystal Structure Resolution | 2.4 Å | [4][5][6] |

| PDB ID | 6WU8 | [4][5][6] |

SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[7][8][9] It is typically activated by receptor tyrosine kinases (RTKs) and is essential for mediating cell proliferation, differentiation, and survival.[7][10] The following diagram illustrates the central role of SHP2 in cellular signaling.

Experimental Workflow for Crystallography

The overall workflow for obtaining the crystal structure of the SHP2:IACS-13909 complex is depicted below. This process begins with the expression and purification of the SHP2 protein, followed by the formation of the protein-inhibitor complex, crystallization trials, and finally, X-ray diffraction and structure determination.

Detailed Experimental Protocols

This section provides a detailed protocol for the expression, purification, and co-crystallization of full-length human SHP2 with IACS-13909.

SHP2 Protein Expression and Purification

-

Gene and Expression System : The gene encoding full-length human SHP2 (residues 1-525) is inserted into a suitable expression vector, such as pET30, which incorporates an N-terminal affinity tag (e.g., 6x-His).

-

Protein Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP). The cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography : The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer, and the His-tagged SHP2 protein is eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Tag Cleavage : The affinity tag is removed by incubation with a specific protease (e.g., TEV protease) overnight at 4°C.

-

Second Affinity Chromatography : The sample is passed through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.

-

Size Exclusion Chromatography : The flow-through containing the tag-less SHP2 is concentrated and further purified by size exclusion chromatography using a column (e.g., Superdex 200) equilibrated with the final crystallization buffer (e.g., 20 mM Tris-HCl pH 8.5, 150 mM NaCl, 3 mM TCEP).

-

Purity and Concentration : Fractions containing pure SHP2 are pooled, and the protein purity is assessed by SDS-PAGE to be >95%. The protein is then concentrated to approximately 10-15 mg/mL for crystallization trials.

Co-crystallization of SHP2 with IACS-13909

-

Complex Formation : Prior to setting up crystallization trials, the SHP2:IACS-13909 complex is formed. IACS-13909, dissolved in a suitable solvent like DMSO, is added to the purified SHP2 protein solution at a molar ratio of approximately 1:3 (protein:inhibitor). The mixture is incubated on ice for at least one hour.

-

Crystallization Method : The sitting-drop vapor diffusion method is employed for crystallization.

-

Crystallization Plates : Crystallization trials are set up in 96-well sitting drop plates.

-

Drop Composition : Each drop is prepared by mixing an equal volume (e.g., 0.5 µL) of the SHP2:IACS-13909 complex solution with 0.5 µL of the reservoir solution.

-

Reservoir Solution : A common starting point for the reservoir solution is 0.1 M Tris pH 8.5, 30% PEG 4000, and 0.2 M Li₂SO₄.[7] It is recommended to screen a range of PEG and salt concentrations.

-

Incubation : The plates are sealed and incubated at a constant temperature, typically 20°C. Crystals are expected to appear and grow to their maximum size within a few days to a week.

Crystal Handling and Data Collection

-

Cryoprotection : Before flash-cooling in liquid nitrogen, the crystals are transferred to a cryoprotectant solution. This solution typically consists of the reservoir solution supplemented with a cryoprotectant like glycerol (e.g., 20% v/v) and a small amount of the inhibitor to maintain the complex stability.[1]

-

X-ray Diffraction Data Collection : Diffraction data are collected from a single, cryo-cooled crystal at a synchrotron beamline.

-

Data Processing : The collected diffraction images are indexed, integrated, and scaled using appropriate software packages (e.g., XDS or HKL2000).

-

Structure Determination and Refinement : The structure of the SHP2:IACS-13909 complex is solved by molecular replacement using a previously determined SHP2 structure as the search model. The final model is built and refined using software such as Coot and Phenix. The final refined structure is then deposited in the Protein Data Bank (PDB).[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Purification and characterization of a protein tyrosine phosphatase containing SH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [dr.lib.iastate.edu]

- 4. moodle2.units.it [moodle2.units.it]

- 5. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 6. content.protocols.io [content.protocols.io]

- 7. pubcompare.ai [pubcompare.ai]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

IACS-13909 in DMSO: A Technical Guide to Solubility and Stability

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of IACS-13909 when prepared in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting guidance for common experimental issues, and detailed data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of IACS-13909 in DMSO?

A1: The reported solubility of IACS-13909 in DMSO varies slightly among suppliers, but it is generally high. Some sources indicate a solubility of up to 75 mg/mL, which corresponds to a molarity of 198.79 mM.[1] Other suppliers state a solubility of 10 mg/mL is achievable, potentially requiring ultrasonic assistance to fully dissolve.[2] It is always recommended to consult the certificate of analysis for the specific batch you are using.

Q2: What is the recommended procedure for dissolving IACS-13909 powder in DMSO?

A2: To ensure optimal dissolution, it is recommended to use fresh, anhydrous DMSO.[1] For higher concentrations, sonication or gentle warming may be necessary to achieve a clear solution. Always visually inspect the solution to ensure no undissolved particulates are present before use in experiments.

Q3: How should I store my IACS-13909 stock solution in DMSO?

A3: Proper storage is crucial to maintain the integrity of your IACS-13909 stock solution. For short-term storage (days to weeks), 4°C is acceptable.[3] For longer-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[4][5]

Q4: Can I store my IACS-13909 DMSO stock solution at room temperature?

A4: It is not recommended to store IACS-13909 DMSO solutions at room temperature for extended periods. While the compound may be stable for a few weeks during shipping at ambient temperatures, long-term storage at room temperature can lead to degradation.[3]

Q5: I've observed precipitation in my IACS-13909 stock solution after thawing. What should I do?

A5: Precipitation upon thawing can occur, especially with highly concentrated stocks. Gentle warming and vortexing or sonication can often redissolve the compound. If precipitation persists, it may indicate that the solubility limit has been exceeded at the lower temperature or that the solution has degraded. Refer to the troubleshooting guide below for more detailed steps.

Solubility and Stability Data Summary

The following tables summarize the quantitative data for the solubility and stability of IACS-13909 in DMSO based on information from various suppliers.

Table 1: IACS-13909 Solubility in DMSO

| Parameter | Value | Notes |

| Maximum Solubility | 75 mg/mL (198.79 mM) | Use of fresh DMSO is recommended.[1] |

| Alternative Value | 10 mg/mL (26.51 mM) | May require sonication to dissolve.[2] |

Note: The molecular weight of IACS-13909 is 377.27 g/mol .

Table 2: IACS-13909 Stock Solution Stability in DMSO

| Storage Temperature | Duration | Recommendations |

| 4°C | Up to 2 weeks | Suitable for short-term storage.[5] |

| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[4][6] |

| -80°C | Up to 6 months | Recommended for long-term storage.[4][5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM IACS-13909 Stock Solution in DMSO

-

Materials:

-

IACS-13909 powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Calculate the required mass of IACS-13909 for your desired volume of 10 mM stock solution (Molecular Weight = 377.27 g/mol ). For 1 mL of 10 mM solution, 3.77 mg of IACS-13909 is needed.

-

Weigh the calculated amount of IACS-13909 powder and place it into a sterile vial.

-

Add the desired volume of anhydrous DMSO to the vial.

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

-

If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of any particulates.

-

For long-term storage, aliquot the stock solution into single-use vials and store at -80°C.

-

Troubleshooting Guide